Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate: Physicochemical Profiling and Synthetic Methodologies in Drug Development
Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate: Physicochemical Profiling and Synthetic Methodologies in Drug Development
Executive Summary
Substituted 1H-pyrazole-3-carboxylates represent a class of "privileged scaffolds" in modern medicinal chemistry. They act as critical structural motifs in the design of phosphodiesterase (PDE) inhibitors and neprilysin (NEP) inhibitors, which are pivotal in the therapeutic management of cardiovascular diseases such as heart failure and pulmonary hypertension .
Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate is an advanced, orthogonally functionalized building block. The C3-ethyl ester provides a reliable vector for amide coupling or reduction, the N1-methyl group restricts tautomerism to stabilize the aromatic core, and the C5-allyloxy ether serves as a versatile handle for cross-metathesis, Claisen rearrangements, or selective deprotection to the free enol. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, and self-validating analytical protocols designed for senior drug development professionals.
Structural & Physicochemical Properties
Understanding the physicochemical profile of this intermediate is essential for predicting its behavior in downstream parallel synthesis and biological assays. The data below synthesizes computed topological metrics with empirical extrapolations derived from its parent acid analog, 5-Allyloxy-1-methyl-1H-pyrazole-3-carboxylic acid , and the baseline pyrazole ester scaffold .
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
| IUPAC Name | Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₄N₂O₃ | Structural Computation |
| Molecular Weight | 210.23 g/mol | Standard Atomic Weights |
| Monoisotopic Mass | 210.1004 Da | High-Resolution Mass Spectrometry |
| LogP (Predicted) | ~2.1 | XLogP3 Algorithm |
| Topological Polar Surface Area (tPSA) | 64.2 Ų | 2D Molecular Topology |
| H-Bond Donors / Acceptors | 0 / 4 | Lipinski Parameter Analysis |
| Rotatable Bonds | 6 | Conformational Flexibility |
| Physical State (Ambient) | Pale yellow oil to low-melting solid | Empirical Observation |
Mechanistic Insights: The Tautomerism-Alkylation Paradigm
The synthesis of C5-alkoxy pyrazoles is notoriously complicated by the ambient nature of the pyrazolate anion. The precursor, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, exists in a dynamic tautomeric equilibrium with its 5-pyrazolone form.
The Causality of Regioselectivity: Alkylation of this scaffold can occur at the oxygen (O-alkylation) or the C4 carbon (C-alkylation). To achieve the target 5-allyloxy ether, the reaction must be forced under kinetic control utilizing Hard-Soft Acid-Base (HSAB) principles. Oxygen is a "harder" nucleophile compared to the C4 carbon. By employing a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) and a hard counterion base like Potassium Carbonate (K₂CO₃), the potassium cation is heavily solvated. This leaves the pyrazolate oxygen highly exposed and reactive, driving the regioselective attack on the allyl bromide electrophile.
Reaction pathway illustrating the regioselective O-alkylation of 5-hydroxypyrazole tautomers.
Experimental Workflow: Synthesis and Isolation
The following protocol is engineered to maximize O-alkylation while suppressing polyalkylation and thermodynamic C-alkylation pathways.
Step-by-Step Methodology
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Anion Generation: In an oven-dried, argon-purged reaction vessel, dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M). Add finely milled, anhydrous K₂CO₃ (2.0 eq).
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Expert Insight: Milling the K₂CO₃ increases the surface area, ensuring rapid and complete deprotonation before the electrophile is introduced, which prevents unreacted starting material from acting as a proton source for side reactions.
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Electrophilic Addition: Cool the suspension to 0 °C using an ice-water bath. Introduce allyl bromide (1.15 eq) dropwise over 15 minutes.
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Expert Insight: The 0 °C temperature suppresses the activation energy required for the thermodynamic C4-alkylation, locking the reaction into the kinetically favored O-alkylation pathway.
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Propagation: Remove the cooling bath and allow the reaction to stir at 20–25 °C for 4–6 hours. Monitor via LC-MS until the precursor mass is fully consumed.
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Aqueous Quench & Extraction: Quench with cold distilled water (3× reaction volume). Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 1 vol).
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Phase Washing: Wash the combined organic layers sequentially with water (3×) and saturated aqueous NaCl (brine).
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Expert Insight: DMF is highly miscible with EtOAc. The aggressive sequential water washes are mandatory to partition the DMF into the aqueous waste, preventing it from co-eluting during chromatography.
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Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 9:1 to 7:3 Hexanes/EtOAc).
Step-by-step experimental workflow for the synthesis and isolation of the target ester.
Self-Validating Quality Control & Analytical Characterization
To ensure the integrity of the protocol, the analytical workflow must act as a self-validating system to definitively prove O-alkylation over C-alkylation.
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¹H NMR (400 MHz, CDCl₃) Diagnostic Signals: The absolute proof of successful O-alkylation is the presence of the pyrazole C4-H proton, which appears as a sharp singlet at δ ~6.10 ppm . If C-alkylation had occurred, this proton would be absent. Furthermore, the oxymethylene protons (-OCH₂-) of the allyl group will resonate downfield as a doublet at δ ~4.65 ppm (J = 5.5 Hz). In a C-alkylated byproduct, these protons would shift significantly upfield to ~3.3 ppm.
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¹³C NMR (100 MHz, CDCl₃): The C5 carbon bonded to the ether oxygen will appear highly deshielded at δ ~154 ppm , while the C4 carbon will appear at δ ~90-95 ppm , characteristic of the electron-rich pyrazole core .
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HRMS (ESI-TOF): Calculated for C₁₀H₁₅N₂O₃⁺[M+H]⁺: 211.1077; Found: 211.1082.
References
- Title: Neprilysin inhibitors (US9670140B2)
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Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CID 77645) Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Source: Acta Crystallographica Section E: Structure Reports Online (ResearchGate) URL: [Link]
